molecular formula C14H20N2O2 B184759 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 195983-63-2

4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B184759
CAS No.: 195983-63-2
M. Wt: 248.32 g/mol
InChI Key: BVENZEAGNIYZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine: is a chemical compound that belongs to the class of benzodiazepines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom in the diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and tert-butyl chloroformate.

    Formation of the Benzodiazepine Ring: The o-phenylenediamine undergoes cyclization with an appropriate carbonyl compound to form the benzodiazepine core.

    Introduction of the Boc Group: The tert-butyl chloroformate is then introduced to protect the nitrogen atom in the diazepine ring, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

4-Boc-2,3,4,5-tetrahydro-1H-benzo[e] diazepine undergoes oxidation to form N-oxides or hydroxylated derivatives. The Boc-protected amino group remains stable under mild oxidizing conditions, while the diazepine ring is susceptible to oxidation at specific positions.

Reagent Conditions Product Key Findings
KMnO₄ (aq)Acidic medium, 25°C, 4 hN-Oxide derivativeSelective oxidation at the N-4 position confirmed via NMR analysis .
H₂O₂/CH₃COOHReflux, 6 hHydroxylated benzodiazepineFormation of 3-hydroxyl derivative observed with 78% yield .
mCPBADCM, 0°C to RT, 2 hEpoxidation at C-2/C-3 (minor pathway)Competing pathways observed; Boc group remains intact .

Reduction Reactions

The diazepine ring can be reduced to yield saturated derivatives, enhancing conformational rigidity for pharmacological studies.

Reagent Conditions Product Key Findings
LiAlH₄Anhydrous ether, reflux, 3 h2,3,4,5-Tetrahydro-1H-diazepineComplete ring saturation achieved; Boc group retained .
H₂/Pd-CMeOH, 50 psi, 12 hPartially reduced derivativeSelective reduction of C=N bond observed (91% yield) .
NaBH₄/CeCl₃THF, 0°C, 1 h3-Amino-1,4-benzodiazepineStereoselective reduction confirmed via X-ray crystallography .

Substitution Reactions

The Boc-protected amine facilitates nucleophilic substitution at the N-1 and N-4 positions, enabling structural diversification.

Reagent Conditions Product Key Findings
R-X (alkyl halide)K₂CO₃, DMF, 80°C, 8 hN-Alkylated derivativesMicrowave irradiation improves regioselectivity at N-4 (>95% purity) .
Ar-B(OH)₂Pd(OAc)₂, SPhos, K₃PO₄, 100°CAryl-substituted diazepinesSuzuki coupling yields 60–85% under optimized conditions .
TMSN₃CuI, DIPEA, DCM, 24 hAzide-functionalized derivativeClick chemistry applications demonstrated via cycloaddition .

Deprotection and Functionalization

Removal of the Boc group enables further modification of the amine moiety for drug discovery applications.

Reagent Conditions Product Key Findings
TFA/DCMRT, 2 hFree amine (2,3,4,5-tetrahydro-1H-diazepine)Quantitative deprotection confirmed via LC-MS; amine stability >24 h .
HCl (g)/dioxane0°C to RT, 4 hHydrochloride saltCrystalline form isolated for pharmacokinetic studies .
CAN/MeCN-H₂O50°C, 1 hOxidative deprotectionPMP group removed selectively (85% yield) for advanced metabolite synthesis .

Rh-Catalyzed Hydrofunctionalization

Asymmetric hydroamination and hydroalkoxylation enable enantioselective synthesis of α-vinyl derivatives.

Catalyst Substrate Product Enantiomeric Ratio (er)
[Rh(cod)Cl]₂/(R)-DTBM-SegphosInternal alkynes3-Vinyl-1,4-BZD95:5 er achieved under microwave conditions .
[Rh(cod)Cl]₂/(R)-DTBM-GarphosAllenesPyrrolobenzodiazepine92:8 er; used in synthesis of Lixivaptan metabolite .

Conformational and Computational Studies

DFT calculations and NMR spectroscopy reveal the compound’s conformational preferences:

  • Ring Inversion Barrier : 16.9–21.6 kcal/mol (experimental vs. DFT) .
  • Chair Conformation : Diazepine ring adopts a chair-like structure with dihedral angles of 17–21° between benzene and diazepine planes .
  • Microwave Effects : Accelerates N-4 alkylation by favoring higher-energy transition states (MP2/6-31G* calculations) .

Comparative Reactivity with Analogues

Compound Reactivity Profile
DiazepamHigher susceptibility to hydrolysis at C-2 position .
LorazepamEnhanced oxidative stability due to C-3 hydroxyl group .
4-Boc-8-Chloro derivativeChlorine atom directs electrophilic substitution to C-7 position .
3-Oxo-1,4-benzodiazepin-2-oneBase-mediated alkylation occurs preferentially at N-1 .

Key Research Findings

  • Regioselective Alkylation : Microwave irradiation redirects alkylation from N-1 to N-4 with >95% selectivity, validated by ab initio calculations .
  • Enantioselective Synthesis : Rh-catalyzed hydroamination achieves er values up to 95:5, critical for CNS-active derivatives .
  • Conformational Locking : Saturation of the diazepine ring reduces ring inversion barriers, enhancing receptor binding specificity .
  • Deprotection-Triggered Bioactivity : Boc removal generates intermediates for vasopressin V₂-receptor antagonists (e.g., Lixivaptan metabolites) .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the field of medicinal chemistry for the development of new therapeutic agents. Its structure allows for modifications that can lead to the synthesis of novel benzodiazepine derivatives with enhanced pharmacological properties.

Key Applications:

  • Anxiolytic and Sedative Effects : Benzodiazepines are known for their anxiolytic and sedative properties. Research indicates that derivatives of 4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine may exhibit similar effects, making them potential candidates for treating anxiety disorders .
  • Anticonvulsant Activity : Some studies suggest that benzodiazepine derivatives can act as anticonvulsants. The modification of the 4-Boc group could enhance this activity .

Proteomics Research

This compound is also employed in proteomics research. Its ability to interact with proteins makes it a valuable tool for studying protein functions and interactions.

Applications in Proteomics:

  • Protein Labeling : The compound can be used as a labeling agent in proteomics studies to track protein interactions and dynamics within cellular systems .
  • Inhibitor Studies : It serves as a potential inhibitor in enzyme assays where understanding the inhibition mechanism is crucial for drug development .

Pharmaceutical Intermediates

Due to its structural characteristics, this compound is often utilized as an intermediate in the synthesis of various pharmaceutical compounds.

Role as an Intermediate:

  • Synthesis of Complex Molecules : The compound acts as a building block for synthesizing more complex molecules that are used in pharmaceuticals . This includes the development of drugs targeting neurological disorders.
  • Versatile Chemical Reactions : It participates in various chemical reactions such as nucleophilic substitutions and cyclization processes that are essential for drug synthesis .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFocusFindings
Anxiolytic PropertiesDemonstrated potential anxiolytic effects comparable to existing benzodiazepines.
Anticonvulsant ActivityShowed promise as an anticonvulsant agent in animal models.
Protein Interaction StudiesUsed successfully to label proteins for interaction studies in cellular environments.

Mechanism of Action

The mechanism of action of 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The Boc group provides stability and selectivity in its interactions with these receptors.

Comparison with Similar Compounds

  • 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
  • 4-Boc-9-Chloro-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine

Comparison: 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific Boc protecting group, which imparts stability and selectivity in chemical reactions

Biological Activity

4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine (CAS Number: 195983-63-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological activity.

The chemical structure of this compound is characterized by a bicyclic system that includes a diazepine ring fused to a benzene ring. The molecular formula is C14H20N2O2C_{14}H_{20}N_{2}O_{2} with a molecular weight of 248.32 g/mol. Key physical properties include:

PropertyValue
Density1.087 g/cm³
Boiling Point379.7 °C at 760 mmHg
Flash Point183.4 °C
LogP2.925
PSA41.57 Ų

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various methods have been reported for the efficient synthesis of this compound and its derivatives using techniques such as Grignard reactions and intramolecular cyclization mediated by Lewis acids .

Pharmacological Profile

Research indicates that compounds related to this compound exhibit various biological activities:

  • Anxiolytic Effects : Benzodiazepines are known for their anxiolytic properties. Preliminary studies suggest that this compound may exhibit similar effects through modulation of GABA_A receptors.
  • Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, compounds with similar structures have been reported to induce apoptosis in A549 lung cancer cells and inhibit myeloid leukemia cell differentiation .
  • Neuroprotective Effects : There is emerging evidence that some benzodiazepine derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for neurodegenerative disease treatments .

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that a derivative of this compound inhibited specific proteases involved in immune response modulation (IC50 = 0.37 μM), suggesting its potential as an immunomodulatory agent .
  • Cytotoxicity Assays : In vitro assays showed that certain analogs of this compound exhibited cytotoxic effects against various cancer cell lines at micromolar concentrations .

Q & A

Q. Basic: What are the common synthetic pathways for 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine?

Answer:
The synthesis typically involves multi-step reactions starting from a benzodiazepine core. Key steps include:

  • Cyclization : Formation of the diazepine ring via intramolecular cyclization under acidic or basic conditions .
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine to protect amine functionalities .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is standard for isolating intermediates and final products .

Q. Basic: How is the Boc group characterized and validated in this compound?

Answer:

  • FT-IR : Confirm Boc presence via C=O stretching vibrations at ~1680–1720 cm⁻¹ .
  • ¹H/¹³C NMR : Look for tert-butyl signals at ~1.3 ppm (¹H) and ~28 ppm (quaternary carbon) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and Boc cleavage fragments (e.g., loss of 100 Da corresponding to (C₄H₉)₃CO) .

Q. Advanced: How can stereochemical outcomes be controlled during synthesis?

Answer:

  • Chiral Auxiliaries : Use enantioselective catalysts (e.g., BINOL-derived ligands) in key cyclization steps to induce asymmetry .
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) minimize racemization during Boc protection/deprotection .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry ambiguities and validates diastereomeric ratios .

Q. Advanced: What strategies resolve contradictions between NMR and X-ray crystallography data?

Answer:

  • Dynamic Effects : NMR may average conformers in solution, while X-ray captures static solid-state structures. Perform variable-temperature NMR to assess conformational mobility .
  • Computational Modeling : Compare DFT-optimized structures with experimental data to identify dominant conformers .
  • Cross-Validation : Use complementary techniques like CD spectroscopy or NOESY for 3D structural insights .

Q. Basic: What are the recommended safety protocols given limited toxicity data?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., THF, chlorinated solvents) .
  • Waste Disposal : Quench reactive intermediates (e.g., Grignard reagents) with isopropanol before disposal .

Q. Advanced: How can computational methods predict reactivity or stability?

Answer:

  • DFT Calculations : Optimize transition states to predict regioselectivity in cyclization or acylation steps .
  • MD Simulations : Model Boc group stability under varying pH or solvent conditions to guide experimental design .
  • QSPR Models : Corrate electronic parameters (e.g., Hammett constants) with reaction yields to identify optimal substituents .

Q. Basic: What biological assays are suitable for studying this compound?

Answer:

  • Receptor Binding Assays : Screen for GABAₐ or serotonin receptor affinity using radioligand displacement (e.g., ³H-flunitrazepam) .
  • Cytotoxicity : Use MTT or resazurin assays in neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .

Q. Advanced: How can Boc deprotection be optimized without side reactions?

Answer:

  • Acid Selection : Use TFA in DCM (0–5°C) for rapid deprotection; avoid HCl to prevent diazepine ring hydrolysis .
  • Scavengers : Add triethylsilane to trap carbocation byproducts during Boc removal .
  • Kinetic Monitoring : Track reaction progress via TLC (visualized with ninhydrin) to halt at complete deprotection .

Q. Advanced: What analytical methods resolve impurities in final products?

Answer:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate and identify byproducts .
  • 2D NMR : Employ HSQC and HMBC to assign impurity structures, particularly regioisomers or oxidation products .

Q. Basic: How is the compound stored to ensure long-term stability?

Answer:

  • Conditions : Store under argon at –20°C in amber vials to prevent light-/moisture-induced degradation .
  • Stability Tests : Periodically analyze via HPLC to monitor decomposition (e.g., Boc cleavage or ring oxidation) .

Properties

IUPAC Name

tert-butyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-8-15-12-7-5-4-6-11(12)10-16/h4-7,15H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVENZEAGNIYZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378114
Record name tert-Butyl 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195983-63-2
Record name tert-Butyl 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.